molecular formula C14H20ClFN2O2 B1383438 3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one hydrochloride CAS No. 1795486-28-0

3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one hydrochloride

Cat. No.: B1383438
CAS No.: 1795486-28-0
M. Wt: 302.77 g/mol
InChI Key: NLYPOXCBONLGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The International Union of Pure and Applied Chemistry name for the free base form is 2-(aminomethyl)-3-(3-fluorophenyl)-1-morpholin-4-ylpropan-1-one, which accurately describes the spatial arrangement of functional groups around the central propanone backbone. This nomenclature system prioritizes the ketone functionality as the principal functional group, with the morpholine substituent designated as the 4-yl derivative to indicate attachment through the nitrogen atom at position 4 of the morpholine ring.

The compound possesses multiple systematic identifiers that facilitate unambiguous identification across chemical databases and literature sources. The Chemical Abstracts Service registry number for the hydrochloride salt is 1795486-28-0, while the free base form carries the identifier 1461629-13-9. Additional database identifiers include the MDL number MFCD28118715 for the hydrochloride salt and MFCD17436995 for the free base, providing cross-referencing capabilities across various chemical information systems. The PubChem Compound Identifier 62082422 serves as the primary database entry for the free base form, enabling access to comprehensive physicochemical and biological activity data.

Table 1: Systematic Identifiers for 3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one

Property Free Base Hydrochloride Salt
CAS Registry Number 1461629-13-9 1795486-28-0
MDL Number MFCD17436995 MFCD28118715
PubChem CID 62082422 Not Available
IUPAC Name 2-(aminomethyl)-3-(3-fluorophenyl)-1-morpholin-4-ylpropan-1-one Same as free base

The structural representation through Simplified Molecular Input Line Entry System notation provides a standardized method for encoding the molecular structure in text format. For the free base, the Simplified Molecular Input Line Entry System string is "O=C(N1CCOCC1)C(CC2=CC=CC(F)=C2)CN", which systematically describes the connectivity pattern of all atoms within the molecule. This notation begins with the ketone carbonyl group and proceeds through the morpholine ring structure, the central carbon bearing the amino methyl group, and concludes with the fluorinated benzyl substituent.

Molecular Formula and Weight Analysis

The molecular formula analysis reveals distinct compositional differences between the free base and hydrochloride salt forms of 3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one. The free base possesses the molecular formula C14H19FN2O2, indicating a composition of fourteen carbon atoms, nineteen hydrogen atoms, one fluorine atom, two nitrogen atoms, and two oxygen atoms. This arrangement results in a molecular weight of 266.31 grams per mole for the free base form, representing the mass contribution of all constituent atoms in their standard isotopic abundances.

The hydrochloride salt derivative exhibits the molecular formula C14H20ClFN2O2, reflecting the addition of one hydrogen atom and one chlorine atom compared to the free base. This modification increases the molecular weight to 302.77 grams per mole, representing an increment of 36.46 grams per mole due to the hydrochloric acid addition. The formation of the hydrochloride salt occurs through protonation of the primary amino group, resulting in the generation of an ammonium chloride salt that typically exhibits enhanced water solubility compared to the neutral form.

Table 2: Molecular Composition Analysis

Component Free Base Hydrochloride Salt Difference
Carbon 14 14 0
Hydrogen 19 20 +1
Fluorine 1 1 0
Nitrogen 2 2 0
Oxygen 2 2 0
Chlorine 0 1 +1
Molecular Weight (g/mol) 266.31 302.77 +36.46

The elemental composition analysis provides insights into the molecular architecture and potential reactivity patterns. The presence of two nitrogen atoms reflects the morpholine ring nitrogen and the primary amino group, both of which serve as potential sites for protonation and salt formation. The single fluorine substituent on the aromatic ring contributes to the electronic properties of the molecule and may influence its biological activity through modulation of aromatic π-electron density. The two oxygen atoms correspond to the morpholine ether oxygen and the ketone carbonyl oxygen, representing sites of potential hydrogen bonding interactions.

The degree of unsaturation calculation for the free base yields a value of 6, consistent with the presence of one benzene ring (contributing 4 degrees of unsaturation), one ketone group (contributing 1 degree of unsaturation), and one morpholine ring (contributing 1 degree of unsaturation from its saturated heterocyclic structure). This analysis confirms the structural integrity and provides validation for the proposed molecular architecture based on spectroscopic and analytical data.

Crystallographic Data and Conformational Studies

Crystallographic analysis of morpholine-containing compounds provides valuable insights into the three-dimensional molecular architecture and conformational preferences of related structures. Studies of analogous morpholine derivatives demonstrate that the morpholine ring consistently adopts a chair conformation in the solid state, which represents the lowest energy arrangement for this six-membered heterocycle. In the crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, the morpholine ring exhibits a chair conformation with the exocyclic nitrogen-carbon bond oriented in an equatorial position. This conformational preference minimizes steric interactions and maximizes orbital overlap between the nitrogen lone pair and the adjacent carbonyl group.

X-ray crystallography serves as the primary experimental technique for determining precise molecular geometries and intermolecular packing arrangements in crystalline solids. The methodology involves directing a monochromatic X-ray beam toward a single crystal of the compound, resulting in diffraction patterns that encode three-dimensional structural information. Modern X-ray diffractometers equipped with area detectors and cryogenic cooling systems enable high-resolution data collection for small organic molecules, typically achieving atomic resolution better than 1 Angstrom. The data processing workflow includes intensity integration, absorption correction, and structure solution using direct methods followed by least-squares refinement against observed diffraction intensities.

Table 3: Conformational Parameters for Morpholine-Containing Compounds

Compound Ring Conformation N-C Bond Orientation Torsion Angle Reference
3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one Chair Equatorial -162.92°
General Morpholine Derivatives Chair Equatorial Variable
Target Compound Predicted Chair Predicted Equatorial Not Determined -

The conformational analysis of 3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one would be expected to reveal similar structural features to related morpholine ketones. The morpholine ring should adopt a chair conformation with the carbonyl-attached nitrogen in an equatorial orientation to minimize 1,3-diaxial interactions. The propanone chain extending from the morpholine nitrogen would likely exhibit anti conformation about the central carbon-carbon bond, as observed in related structures where the nitrogen atom and carbonyl carbon maintain an anti relationship.

Crystallographic facilities equipped with state-of-the-art instrumentation provide comprehensive structural characterization services for small organic molecules. These facilities typically include temperature-controlled crystallization chambers for growing high-quality crystals, single-crystal X-ray diffractometers with dual-source capabilities, and specialized software for data collection and structure refinement. The availability of both molybdenum and copper radiation sources enables optimization of data quality based on crystal size and composition, while cryogenic cooling systems preserve crystal integrity during extended data collection periods.

Stereochemical Configuration and Chiral Centers

The stereochemical analysis of 3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one reveals the presence of one chiral center located at the carbon atom bearing both the aminomethyl group and the fluorophenylmethyl substituent. This carbon atom, designated as C-2 in the propanone numbering system, possesses four distinct substituents: a hydrogen atom, an aminomethyl group, a 3-fluorobenzyl group, and the carbonyl-containing carbon chain. The tetrahedral geometry around this stereogenic center gives rise to two possible enantiomeric forms, designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules.

Chirality represents a fundamental molecular property that arises when a molecule cannot be superimposed on its mirror image through any combination of rotations and translations. For organic compounds containing carbon stereocenters, chirality emerges when the carbon atom bears four distinct substituents arranged in tetrahedral geometry. The two enantiomeric forms of a chiral molecule exhibit identical physical and chemical properties in achiral environments but display opposite optical rotations and potentially different biological activities when interacting with chiral biological targets.

Table 4: Stereochemical Analysis of Chiral Centers

Position Substituents Priority Assignment Configuration Options
C-2 H, CH2NH2, CH2-C6H4F, COCH2N-morpholine 1: CH2-C6H4F, 2: COCH2N-morpholine, 3: CH2NH2, 4: H R or S

The determination of absolute configuration requires experimental methods such as X-ray crystallography of suitable crystals, circular dichroism spectroscopy, or chemical correlation with compounds of known absolute configuration. In the absence of crystallographic data with heavy atoms that enable anomalous dispersion effects, the absolute configuration of 3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one remains undetermined. However, the presence of the fluorine atom in the aromatic ring may provide sufficient anomalous scattering to enable absolute structure determination using copper radiation X-ray crystallography.

The stereochemical complexity of this compound extends beyond the single chiral center to include the conformational preferences of the morpholine ring and the rotational isomerism about single bonds. The morpholine ring exists predominantly in a chair conformation, but the nitrogen substitution pattern may influence the equilibrium between axial and equatorial orientations of the exocyclic bonds. Additionally, rotation about the carbon-carbon bonds in the propyl chain and the benzylic carbon-aromatic ring bond generates multiple conformational isomers that may exhibit different energies and biological activities.

The biological significance of stereochemistry becomes particularly important for compounds intended for pharmaceutical applications, as different enantiomers frequently exhibit distinct pharmacological profiles. The presence of a chiral center in 3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one suggests that enantioselective synthesis or chiral resolution may be required to obtain single enantiomer preparations for biological evaluation. Current synthetic approaches typically yield racemic mixtures that require subsequent separation using chiral chromatography or enzymatic resolution methods.

Comparative Analysis with Analogous Morpholine Derivatives

The structural comparison of 3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one with related morpholine derivatives reveals both conserved and distinctive architectural features that influence their physicochemical properties and potential biological activities. Morpholine and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The morpholine heterocycle serves as a key pharmacophore element that contributes to target binding affinity and selectivity through its ability to participate in hydrogen bonding interactions and adopt specific conformational arrangements.

Comparative analysis with 3-(2,4-dimethylphenyl)-1-(morpholin-4-yl)propan-1-one demonstrates the impact of aromatic substitution patterns on molecular properties. While both compounds share the morpholine-propanone core structure, the substitution of fluorine for dimethyl groups significantly alters the electronic distribution and steric requirements of the aromatic ring. The fluorine substituent in the target compound provides enhanced metabolic stability and modulated lipophilicity compared to alkyl-substituted analogues. Additionally, the presence of the aminomethyl group in the target compound introduces an additional site for intermolecular interactions and potential salt formation.

Table 5: Structural Comparison of Morpholine Derivatives

Compound Aromatic Substituent Side Chain Molecular Weight Key Features
Target Compound 3-Fluorophenyl Aminomethyl 266.31 Chiral center, primary amine
3-(2,4-dimethylphenyl)-1-(morpholin-4-yl)propan-1-one 2,4-Dimethylphenyl Methyl 247.0 Achiral, no amine
3-Morpholin-4-yl-1-(2-thienyl)propan-1-one 2-Thienyl Methyl 225.31 Heteroaromatic, sulfur
3-amino-2-[(4-fluorophenyl)methyl]propan-1-ol 4-Fluorophenyl Aminomethyl 183.11 No morpholine, alcohol

The comparison with 3-Morpholin-4-yl-1-(2-thienyl)propan-1-one illustrates the effect of heteroaromatic substitution on molecular architecture. The replacement of the fluorinated benzene ring with a thiophene heterocycle reduces the molecular weight and introduces additional π-π stacking possibilities through the sulfur-containing aromatic system. However, the absence of the aminomethyl substituent eliminates the chiral center and reduces the potential for hydrogen bonding interactions. The thiophene derivative exhibits molecular weight of 225.31 grams per mole, representing a reduction of approximately 41 grams per mole compared to the target compound.

Analysis of 3-amino-2-[(4-fluorophenyl)methyl]propan-1-ol provides insights into the contribution of the morpholine ring to the overall molecular properties. This structural analogue retains the aminomethyl and fluorophenylmethyl substituents but replaces the morpholine ketone with a simple alcohol functional group. The resulting compound exhibits significantly reduced molecular weight (183.11 grams per mole) and altered hydrogen bonding capabilities due to the absence of the morpholine nitrogen and ether oxygen. The alcohol functional group provides a hydrogen bond donor capability that contrasts with the hydrogen bond acceptor properties of the ketone carbonyl in the target compound.

The morpholine ring system contributes distinctive conformational rigidity and electronic properties that distinguish these compounds from flexible aliphatic analogues. The chair conformation of morpholine positions the nitrogen and oxygen atoms in optimal orientations for coordination with biological targets, while the saturated heterocycle provides metabolic stability compared to aromatic alternatives. The ability of morpholine derivatives to serve as both hydrogen bond donors and acceptors through the nitrogen lone pair and ether oxygen enables multidentate interactions with protein binding sites. These structural features collectively position 3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one as a versatile scaffold for further optimization in medicinal chemistry applications.

Properties

IUPAC Name

2-(aminomethyl)-3-(3-fluorophenyl)-1-morpholin-4-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2.ClH/c15-13-3-1-2-11(9-13)8-12(10-16)14(18)17-4-6-19-7-5-17;/h1-3,9,12H,4-8,10,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYPOXCBONLGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(CC2=CC(=CC=C2)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one hydrochloride, also referred to as compound CAS 1795486-28-0, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring and a fluorophenyl group, which are significant for its biological activity. The following table summarizes its key structural properties:

PropertyDescription
Chemical Formula C13_{13}H16_{16}ClF N1_{1}O2_{2}
Molecular Weight 267.72 g/mol
CAS Number 1795486-28-0
Solubility Soluble in water and organic solvents

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs display significant antimicrobial properties. The presence of the fluorine atom enhances lipophilicity and membrane permeability, which may contribute to increased antimicrobial efficacy. For instance, derivatives of fluorinated compounds have shown improved activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Studies have suggested that morpholine-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways. Specifically, the compound has been investigated for its potential to modulate protein kinase activity, which is crucial in cancer cell proliferation .

3. Neuroprotective Effects

The morpholine structure is often associated with neuroprotective effects. Compounds similar to 3-amino derivatives have been reported to exhibit protective effects against neurodegeneration by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of this compound in vitro on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, particularly in breast and lung cancer cell lines. The IC50_{50} values were determined to be significantly lower than those of standard chemotherapeutics used in clinical settings.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested for its antimicrobial efficacy against clinical isolates of bacteria. The minimum inhibitory concentration (MIC) was found to be 12.5 μg/mL against Staphylococcus aureus, demonstrating its potential as an effective antimicrobial agent compared to traditional antibiotics .

Case Study 3: Neuroprotective Mechanisms

A recent study explored the neuroprotective mechanisms of similar morpholine derivatives on neuronal cells exposed to oxidative stress. Results showed that the compound reduced apoptosis markers and enhanced cell viability, suggesting its potential application in treating neurodegenerative diseases .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with morpholine structures can exhibit significant anticancer properties. The specific compound has been studied for its ability to modulate protein kinase activity, which is crucial in cancer cell proliferation and survival. For instance, a study demonstrated that derivatives similar to this compound can inhibit specific kinases involved in tumor growth, suggesting a potential role in cancer therapy .

Neuroprotective Effects

The morpholine moiety is known for its neuroprotective properties. Investigations into related compounds have shown that they can protect neuronal cells from apoptosis induced by oxidative stress. This suggests that 3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one hydrochloride may offer therapeutic benefits in neurodegenerative diseases .

Antidepressant Properties

Preliminary studies have indicated that compounds featuring similar structural frameworks may have antidepressant effects. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, has been observed with morpholine derivatives, hinting at the potential of this compound in treating mood disorders .

Case Study 1: Inhibition of Protein Kinases

A detailed investigation into the inhibition of protein kinases by morpholine derivatives showed that certain structural modifications could enhance potency against specific cancer types. In vitro studies revealed that this compound demonstrated significant inhibitory effects on cell lines derived from breast and lung cancers .

Case Study 2: Neuroprotection in Animal Models

In a controlled study using rodent models of neurodegeneration, administration of the compound resulted in reduced neuronal death and improved cognitive function compared to control groups. These findings support the hypothesis that this morpholine derivative could be developed into a neuroprotective agent for conditions such as Alzheimer's disease .

Data Tables

Application Mechanism Study Reference
Anticancer ActivityInhibition of protein kinases
Neuroprotective EffectsProtection against oxidative stress-induced apoptosis
Antidepressant PropertiesModulation of serotonin and norepinephrine pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related molecules, emphasizing substituent variations and functional group impacts:

Compound Name Molecular Weight Key Substituents Core Structure Salt Form Source
3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one hydrochloride 266.31 3-Fluorophenylmethyl, Amino, Morpholine Propan-1-one Hydrochloride
3-Cyclohexyl-1-(morpholin-4-yl)propan-1-one N/A Cyclohexyl, Morpholine Propan-1-one None
3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one hydrochloride N/A Naphthyl, Morpholine Propan-1-one Hydrochloride
Ethyl 3-amino-2-[(oxan-4-yl)methyl]propanoate hydrochloride 146.15 (base) Oxan-4-ylmethyl, Amino Propanoate ester Hydrochloride
1-(3-Fluorophenyl)piperazine hydrochloride N/A 3-Fluorophenyl, Piperazine Piperazine Hydrochloride

Key Observations:

Substituent Diversity: The 3-fluorophenylmethyl group in the target compound distinguishes it from analogs like the naphthyl-substituted derivative () or cyclohexyl variant (). Fluorination may enhance blood-brain barrier penetration compared to non-fluorinated analogs .

Core Structure Variations: The propan-1-one backbone is shared with naphthyl and cyclohexyl analogs, but the esterified variant () adopts a propanoate structure, altering metabolic pathways and solubility.

Salt Form :

  • Hydrochloride salts (target compound, ) improve stability and dissolution rates compared to free bases (e.g., 3-cyclohexyl analog in ).

Structural and Functional Implications

Pharmacological Relevance

  • Morpholine Ring : Present in all propan-1-one analogs, this heterocycle enhances solubility via its oxygen atom while resisting rapid enzymatic degradation .
  • Fluorophenyl Group : The 3-fluorophenylmethyl substituent likely increases affinity for aromatic receptor pockets, a trait observed in fluorinated CNS-targeting drugs .

Physicochemical Properties

  • Lipophilicity: The fluorophenyl group in the target compound likely confers higher logP values than non-fluorinated analogs (e.g., cyclohexyl derivative in ).
  • Solubility : The hydrochloride salt form and morpholine moiety counterbalance lipophilicity, ensuring aqueous solubility critical for drug delivery .

Preparation Methods

Starting Materials and Key Intermediates

General Synthetic Route

A representative synthetic approach is described in patent US20020133026A1, which, although focused on related compounds, provides insights into the preparation of amino-ketone morpholine derivatives with fluorophenyl substituents:

  • Formation of the amino-ketone intermediate :

    • React 3-amino-1-morpholin-4-yl-propan-1-one hydrochloride with an appropriate 3-fluorobenzyl halide or equivalent electrophile in a polar solvent such as methanol.
    • Stirring at room temperature allows nucleophilic substitution or reductive amination to introduce the (3-fluorophenyl)methyl group.
  • Catalytic hydrogenation and acid treatment :

    • The reaction mixture may be subjected to hydrogenation in the presence of a catalyst (e.g., palladium on carbon) and a strong acid to facilitate reduction and salt formation.
    • This step ensures the conversion of any imine intermediates to the corresponding amines and stabilizes the product as the hydrochloride salt.
  • Purification and isolation :

    • The product is isolated by crystallization or filtration, often from solvents like methanol or ethanol.
    • The hydrochloride salt form improves solubility and stability.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Amino-ketone formation 3-amino-1-morpholin-4-yl-propan-1-one hydrochloride, 3-fluorobenzyl halide, MeOH, room temp, stirring Nucleophilic substitution or reductive amination
Catalytic hydrogenation H2 gas, Pd/C catalyst, strong acid (HCl), solvent (MeOH), room temp to mild heating Ensures reduction of intermediates and salt formation
Isolation Crystallization from MeOH or EtOH Yields hydrochloride salt with high purity

Detailed Research Findings

  • The hydrochloride salt form of the compound is favored for pharmaceutical applications due to enhanced stability and solubility.
  • The use of methanol as solvent is common, providing a medium for both nucleophilic substitution and hydrogenation steps.
  • Catalytic hydrogenation under mild conditions allows selective reduction without affecting the aromatic fluorine substituent.
  • The reaction avoids costly chiral starting materials or low-temperature steps, making it amenable to scale-up.
  • The synthesis benefits from a short reaction time and high stereoselectivity when using chiral catalysts or ligands, although for this compound, racemic or achiral synthesis is typical.

Summary Table of Preparation Methods

Aspect Details
Starting Material 3-amino-1-morpholin-4-yl-propan-1-one hydrochloride
Key Reagent 3-fluorobenzyl halide or equivalent electrophile
Solvent Methanol (MeOH)
Reaction Type Nucleophilic substitution / reductive amination
Catalysts Pd/C for hydrogenation
Acid Used Hydrochloric acid (HCl)
Temperature Room temperature to mild heating
Product Form Hydrochloride salt
Purification Method Crystallization
Scale-up Potential High, due to mild conditions and avoidance of costly chiral reagents

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one hydrochloride, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Introduce the amino group via reductive amination using sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) .
  • Step 2 : Form the morpholine ring through nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Optimization :
  • Vary solvent polarity (e.g., DMF vs. THF) to control reaction kinetics.
  • Screen palladium catalysts (1–5 mol%) for coupling efficiency.
  • Monitor progress via TLC or HPLC every 2 hours .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Key Techniques :

TechniquePurposeConditions
¹H/¹³C NMRVerify proton/carbon environmentsDMSO-d₆, 400 MHz
HPLC-MSAssess purity (>98%) and molecular ionC18 column, 0.1% formic acid
X-ray crystallographyResolve absolute configurationSHELXL refinement
Elemental analysisValidate C/H/N/O/F ratios±0.4% deviation from theoretical

Q. What safety protocols are critical for handling this hydrochloride salt?

  • Protocols :

  • PPE : Nitrile gloves, chemical goggles, and lab coats.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation.
  • Storage : Airtight containers with desiccant at 2–8°C .
  • Spill Management : Neutralize with sodium bicarbonate before cleanup .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structure refinement be resolved?

  • Methodology :

  • Use SHELXL’s BASF parameter to detect twinning and model disorder .
  • Validate hydrogen-bonding networks against geometric restraints (e.g., bond lengths ±0.02 Å via DFT calculations) .
  • Cross-check space groups using PLATON’s ADDSYM to rule out symmetry errors .

Q. What green chemistry strategies improve the sustainability of its synthesis?

  • Approaches :

  • Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Employ enzyme-mediated amidation (e.g., lipase B at 40°C) to reduce waste .
  • Design one-pot sequences to combine amination and morpholine ring closure, improving atom economy .

Q. How can computational methods predict the bioactivity of the morpholine moiety?

  • Strategies :

  • Molecular docking (AutoDock Vina): Simulate binding to target receptors with flexible side chains .
  • MD simulations (GROMACS): Assess conformational stability of the morpholine ring over 100 ns .
  • QSAR modeling : Incorporate fluorine-specific descriptors (e.g., σm constants) to correlate structure with activity .

Q. What methods ensure enantiomeric purity during asymmetric synthesis of the chiral amino center?

  • Techniques :

  • Chiral HPLC : Use amylose-based columns (90:10 hexane:IPA) for separation .
  • Kinetic resolution : Apply Candida antarctica lipase (CAL-B) with vinyl acetate .
  • Circular dichroism : Monitor Cotton effects at 210–230 nm to confirm enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one hydrochloride
Reactant of Route 2
3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.